

Application Notes and Protocols for Sonogashira Coupling Using 3- Nitrophenylacetylene

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Compound of Interest

Compound Name: **3-Nitrophenylacetylene**

Cat. No.: **B1294367**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction utilizing **3-nitrophenylacetylene**, a versatile building block in the synthesis of complex organic molecules. The information presented is intended for researchers in organic chemistry, medicinal chemistry, and materials science, as well as professionals in the drug development industry.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^[2] The use of **3-nitrophenylacetylene** as the alkyne component is of particular interest due to the presence of the nitro group, which can serve as a versatile functional handle for further synthetic transformations or as a key pharmacophore in biologically active molecules.^[3] The products of this reaction are valuable intermediates in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.^[1]

This document provides a general protocol for the Sonogashira coupling of **3-nitrophenylacetylene** with various aryl halides, along with a specific experimental example.

Additionally, it explores the relevance of the resulting compounds in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a comparative overview of the reaction's scope. While not all examples use **3-nitrophenylacetylene** specifically, they offer valuable insights into the expected outcomes with similar substrates.

Entry	Aryl Halide	Alkyne	Cataly			Solen	Temp (°C)	Time (h)	Yield (%)
			st Syste	Base	m				
1	4-Iodoanisole	Phenylacetylene	Pd(PPh ₃) ₄ Cl ₂ / Cul	Triethylamine	THF	RT	3	98	
2	1-Iodo-4-nitrobenzene	Phenylacetylene	Pd(OAc) ₂	Dabco	DMF	RT	-	Quantitative	
3	4-Iodotoluene	Phenylacetylene	Pd on alumina / Cu ₂ O	-	THF/DMMA	75	-	-	
4	4-Bromopyridine HCl	2-Methyl-3-butyn-2-ol	Pd catalyst / Cul	Triethylamine	-	-	-	-	
5	Aryl Bromides	Aryl Alkynes	(NHC)-Pd / (NHC)-Cu	-	Non-anhydrous solvent	-	-	High	

Note: This table is a compilation of data from various sources to illustrate the general conditions and outcomes of Sonogashira reactions. Specific yields and reaction times will vary depending on the exact substrates and precise conditions used.

Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira cross-coupling reaction, which can be adapted for the use of **3-nitrophenylacetylene**.

Materials:

- Aryl halide (1.0 mmol)
- **3-Nitrophenylacetylene** (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2 mol%)
- Copper(I) iodide (CuI , 1 mol%)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 mmol)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), and copper(I) iodide (1 mol%).
- The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
- Add the anhydrous solvent (10 mL) and the base (2.0 mmol) to the flask via syringe.
- Stir the mixture at room temperature for 10-15 minutes.
- Add **3-nitrophenylacetylene** (1.2 mmol) to the reaction mixture dropwise via syringe.

- The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4]
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[5]

Detailed Protocol: Synthesis of 1-Methoxy-4-((3-nitrophenyl)ethynyl)benzene

This protocol provides a specific example of the Sonogashira coupling between 4-iodoanisole and **3-nitrophenylacetylene**.

Materials:

- 4-Iodoanisole (234 mg, 1.0 mmol)
- **3-Nitrophenylacetylene** (176 mg, 1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 14 mg, 0.02 mmol)
- Copper(I) iodide (CuI , 2 mg, 0.01 mmol)
- Triethylamine (TEA, 0.28 mL, 2.0 mmol)
- Anhydrous Tetrahydrofuran (THF, 10 mL)
- Nitrogen gas

Procedure:

- A 50 mL round-bottom flask was charged with 4-iodoanisole (234 mg, 1.0 mmol), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol).

- The flask was sealed with a rubber septum, and the atmosphere was replaced with nitrogen by evacuating and backfilling three times.
- Anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) were added via syringe.
- The resulting mixture was stirred at room temperature for 15 minutes.
- A solution of **3-nitrophenylacetylene** (176 mg, 1.2 mmol) in anhydrous THF (2 mL) was added dropwise to the reaction mixture over 5 minutes.
- The reaction was stirred at room temperature for 6 hours, during which the progress was monitored by TLC (Hexane:Ethyl Acetate = 4:1).
- After completion of the reaction, the solvent was removed in vacuo.
- The residue was redissolved in dichloromethane (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
- The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield 1-methoxy-4-((3-nitrophenyl)ethynyl)benzene as a pale yellow solid.

Expected Yield: ~85-95%

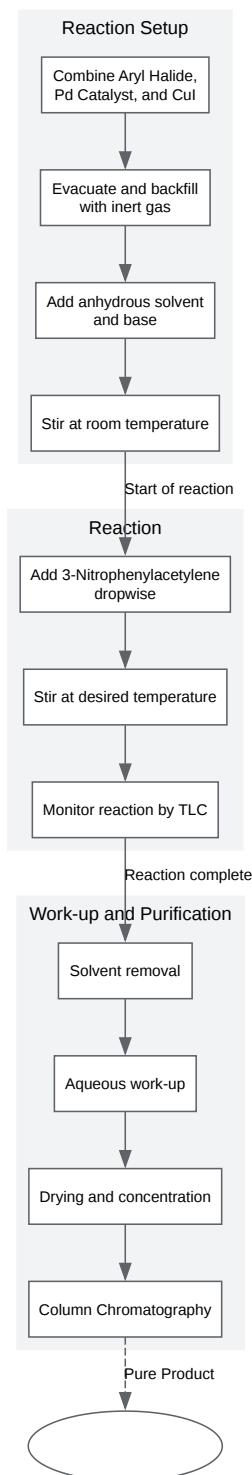
Characterization Data (Hypothetical, based on similar structures):

- ^1H NMR (400 MHz, CDCl_3) δ : 8.35 (t, J = 1.9 Hz, 1H), 8.15 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.80 (d, J = 7.8 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
- ^{13}C NMR (101 MHz, CDCl_3) δ : 160.2, 148.5, 137.3, 133.2, 129.5, 126.2, 124.5, 123.1, 115.0, 114.3, 91.5, 87.8, 55.4.

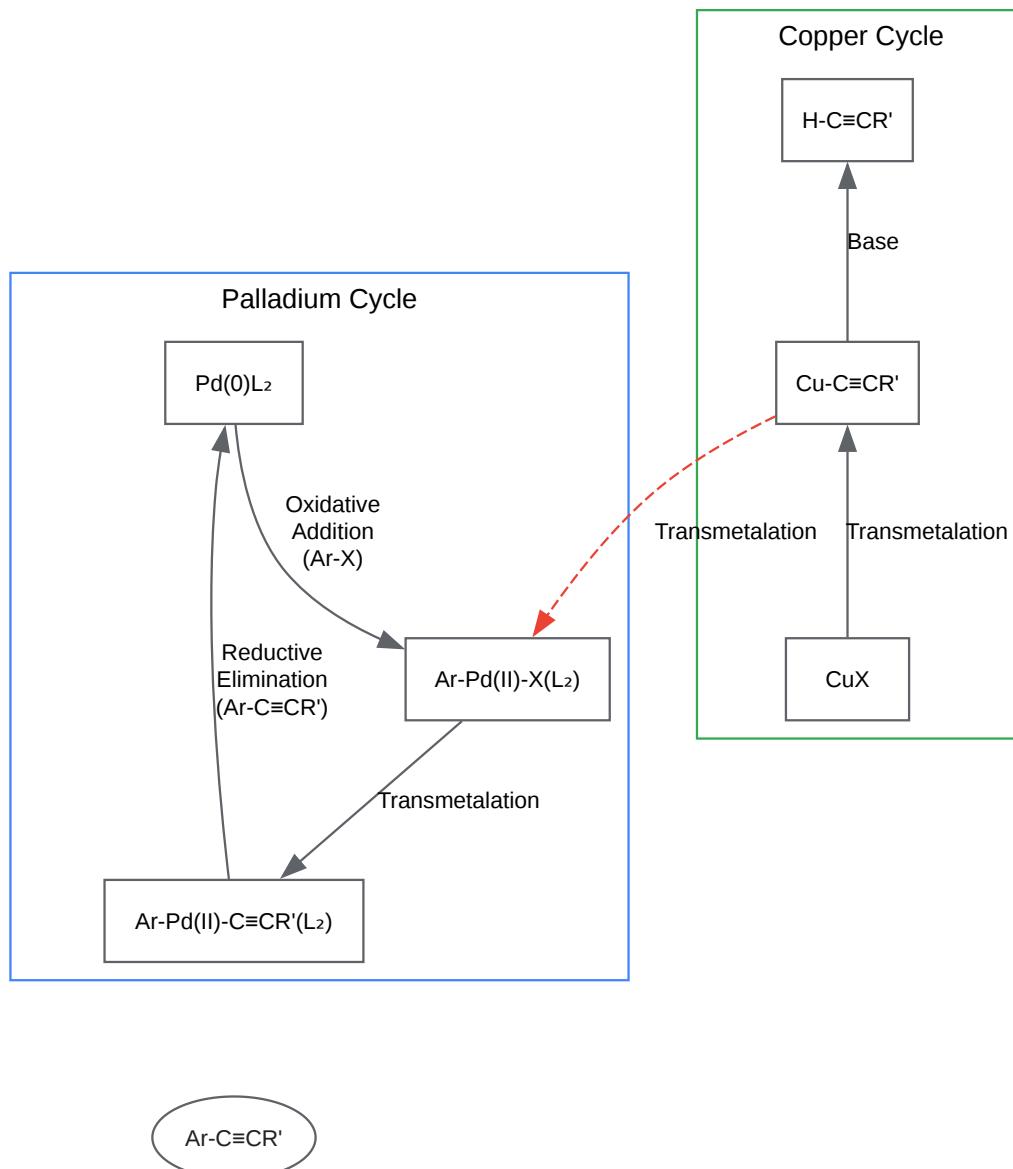
Mandatory Visualization

Experimental Workflow

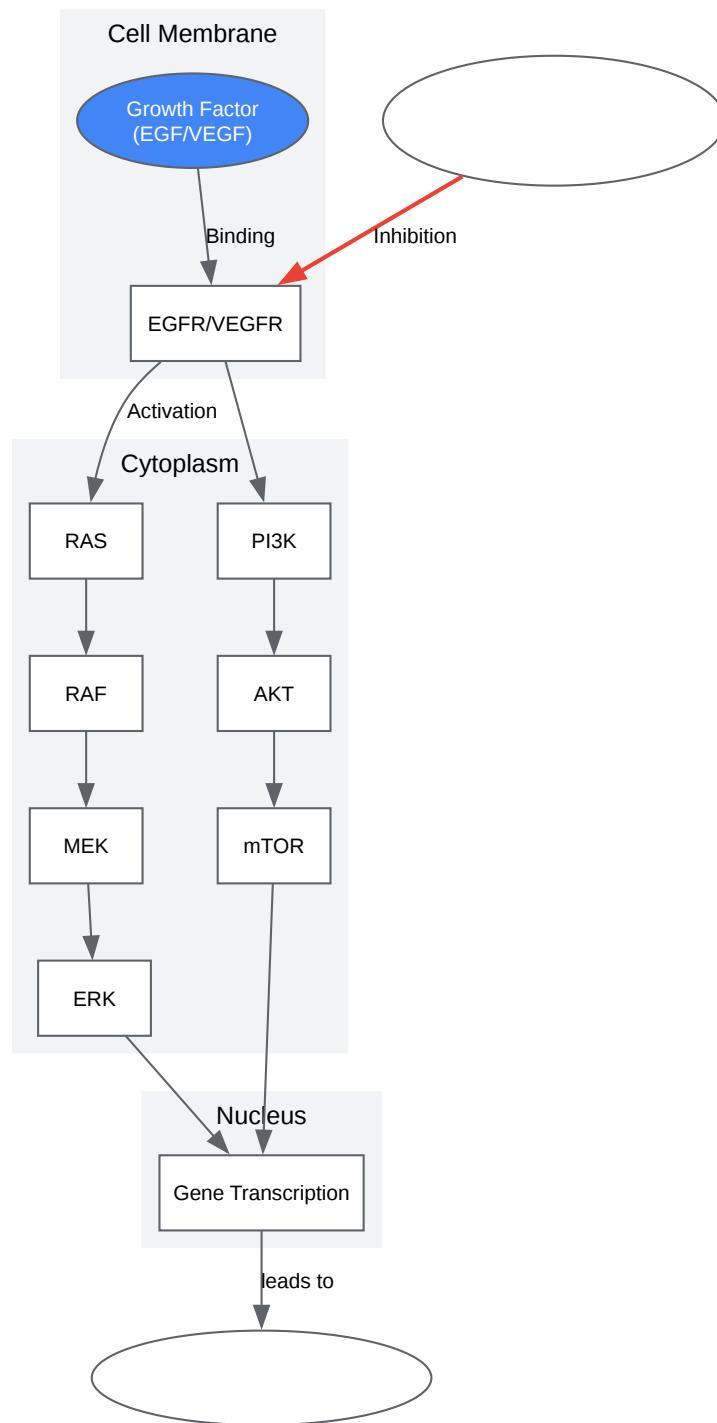
Experimental Workflow for Sonogashira Coupling



Simplified Sonogashira Catalytic Cycle



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